5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a chloro-methoxyphenoxy group, an oxazole ring, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the chloro-methoxyphenoxy intermediate. This intermediate is then reacted with other reagents to form the final compound. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Amidation Reactions: The formation of the amide bond is a crucial step, often achieved using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenoxy)methyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the combination of the oxazole ring and the oxan-4-yl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-23(8-5-14-6-9-26-10-7-14)20(24)18-12-16(28-22-18)13-27-19-4-3-15(25-2)11-17(19)21/h3-4,11-12,14H,5-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXIWJMZZTIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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